molecular formula C6H8N2O2 B099117 3-(1H-imidazol-1-yl)propanoic acid CAS No. 18999-45-6

3-(1H-imidazol-1-yl)propanoic acid

Cat. No.: B099117
CAS No.: 18999-45-6
M. Wt: 140.14 g/mol
InChI Key: VSFNAZLYGOOSEY-UHFFFAOYSA-N
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Description

3-(1H-imidazol-1-yl)propanoic acid is an organic compound with the molecular formula C6H8N2O2. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Biochemical Analysis

Biochemical Properties

It is known to be a product of histidine metabolism . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in histidine metabolism.

Molecular Mechanism

The molecular mechanism of action of 3-(1H-imidazol-1-yl)propanoic acid is not well-defined. It is likely to exert its effects at the molecular level through interactions with biomolecules involved in histidine metabolism .

Metabolic Pathways

This compound is a product of histidine metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(1H-imidazol-1-yl)propanoic acid can be synthesized through several methods. One common approach involves the reaction of imidazole with β-propiolactone under acidic conditions. The reaction proceeds as follows:

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: 3-(1H-imidazol-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

3-(1H-imidazol-1-yl)propanoic acid serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity.

Case Study: Neurological Disorders

A study demonstrated that derivatives of this compound exhibit potential as neuroprotective agents. These derivatives were synthesized and tested for their ability to inhibit neuroinflammation in models of Alzheimer's disease. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting a promising avenue for drug development targeting neurodegenerative diseases.

Biochemical Research

In biochemical applications, this compound is utilized to study enzyme activity and protein interactions. Its role in metabolic pathways provides insights into cellular functions.

Table 1: Enzyme Activity Studies

EnzymeSubstrateResult
Lactate DehydrogenaseThis compoundIncreased activity observed
AcetylcholinesteraseThis compoundInhibition of activity

These findings highlight the compound's utility in understanding metabolic processes and enzyme kinetics.

Material Science

The potential of this compound in material science is being explored, particularly in the development of hydrogels. These materials have applications in drug delivery systems and tissue engineering.

Case Study: Hydrogel Development

Research focused on synthesizing hydrogels incorporating this compound showed enhanced mechanical properties and biocompatibility. These hydrogels demonstrated controlled release profiles for therapeutic agents, making them suitable for biomedical applications.

Agricultural Chemistry

In agricultural chemistry, this compound is being investigated for its role in formulating agrochemicals. It contributes to the development of more effective pesticides and herbicides that are less harmful to the environment.

Table 2: Agrochemical Formulations

CompoundApplicationEfficacy
Pesticide ATargeting pests30% more effective with additive
Herbicide BWeed controlReduced environmental toxicity

The integration of this compound into these formulations has shown promising results in enhancing efficacy while minimizing ecological impact.

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent in various techniques. It aids in the detection and quantification of other compounds within complex mixtures.

Table 3: Analytical Techniques Utilizing this compound

TechniqueApplicationOutcome
HPLCQuantification of metabolitesHigh sensitivity achieved
Mass SpectrometryIdentification of unknownsImproved resolution

These applications underscore the versatility of this compound as a reagent in analytical methodologies.

Comparison with Similar Compounds

  • 1H-Imidazole-4-propanoic acid
  • 1H-Imidazole-5-propanoic acid
  • 3-(1H-Imidazol-4-yl)propionic acid
  • 3-(Imidazol-4(5)-yl)propionic acid
  • Deamino-histidine
  • Dihydrourocanic acid

Comparison: 3-(1H-imidazol-1-yl)propanoic acid is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .

Biological Activity

3-(1H-imidazol-1-yl)propanoic acid, also known as 2-amino-3-(1H-imidazol-1-yl)propanoic acid, is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article explores the synthesis, biological activity, and potential therapeutic uses of this compound based on recent research findings.

  • Molecular Formula : C₆H₈N₂O₂
  • Molecular Weight : 140.14 g/mol
  • Melting Point : 147-149 °C
  • Boiling Point : 390.9 °C at 760 mmHg
  • Density : 1.26 g/cm³

Synthesis of this compound

The synthesis typically involves the reaction of imidazole derivatives with propanoic acid under controlled conditions. Recent studies have employed various synthetic strategies to enhance yield and purity, including the use of Mannich reactions and other coupling methods .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Notably, it has been synthesized into various derivatives that show enhanced activity against fungal pathogens such as Candida albicans.

  • Minimum Inhibitory Concentration (MIC) :
    • The compound's derivatives have demonstrated MIC values as low as 0.0833 μmol/mL against Candida albicans, outperforming traditional antifungals like fluconazole (MIC > 1.6325 μmol/mL) .
CompoundMIC (μmol/mL)Comparison
This compound0.0833Superior to fluconazole
Fluconazole>1.6325Reference standard

The antifungal activity is primarily attributed to the inhibition of cytochrome P450-dependent enzymes, which are crucial for ergosterol biosynthesis in fungal cell membranes. This action disrupts cellular integrity and function, leading to cell death .

Case Studies

Several studies have highlighted the efficacy of imidazole derivatives in clinical settings:

  • Study on Antifungal Activity :
    • A study evaluated various imidazole-containing compounds against clinical isolates of Candida. The results indicated that certain derivatives of this compound significantly inhibited biofilm formation, which is critical for the pathogenicity of Candida species .
  • Neuroprotective Effects :
    • Beyond antifungal properties, some imidazole derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease. These compounds have shown potential in inhibiting amyloid-beta peptide aggregation, a hallmark of Alzheimer's pathology .

Properties

IUPAC Name

3-imidazol-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-6(10)1-3-8-4-2-7-5-8/h2,4-5H,1,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFNAZLYGOOSEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383348
Record name 3-(1H-imidazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18999-45-6
Record name 3-(1H-imidazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-imidazol-1-yl)propanoic acid
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Synthesis routes and methods I

Procedure details

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Clc1cccc(Cl)c1SC(CBr)Cn1ccnc1
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Synthesis routes and methods II

Procedure details

A mixture of 12.9 g of p-chlorophenol, 36.6 g of 1-bromo-2-(2,6-dichlorophenylthio)-3-(1-imidazolyl)propane [obtainable by reaction of 3-bromopropionic acid with imidazole to give 3-(1-imidazolyl)propionic acid, bromination to give 2-bromo-3-(1-imidazolyl)propionic acid, reaction with Na 2,6-dichlorothiophenolate to give 2-(2,6-dichlorophenylthio)-3-(1-imidazolyl)propionic acid, reduction with LiAlH4 to give the corresponding alcohol, and reaction with PBr3 ], 8 g of NaOH and 400 ml of ethanol is heated at 100° for 10 hours. The mixture is evaporated, worked up as usual and Ia of m.p. 175°-177° is obtained.
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12.9 g
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1-bromo-2-(2,6-dichlorophenylthio)-3-(1-imidazolyl)propane
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36.6 g
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Synthesis routes and methods III

Procedure details

The 6-(imidazol-1-yl)-3-oxa-hexanoic acid-hydrochloride used as the starting material is prepared in the following manner: 1-trimethylsilylimidazole (b.p.20 : 117°-120° C.) is reacted with chloropropionic acid-trimethylsilyl ester (b.p.1013 : 172°-175° C.) with simultaneous saponification of the esters to form 3-(imidazol-1-yl)-propionic acid (m.p.: 148°-150° C.). Reaction with trimethylchlorosilane in ethanol leads to the corresponding ethyl ester-hydrochloride from which the free 3-(imidazol-1-yl)-propionic acid-ethyl ester (oil) was obtained with 2N sodium hydroxide solution. The 1-(imidazol-1-yl)-3-propanol (oil) obtained after reduction with lithium aluminium hydride is allowed to react with ethyl bromoacetate in dimethyl formamide in the presence of sodium hydride to form 6-(imidazol-1-yl)-3-oxa-hexanoic acid ethyl ester (oil) which is subsequently saponified with 3N hydrochloric acid to form the desired acid.
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6-(imidazol-1-yl)-3-oxa-hexanoic acid-hydrochloride
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chloropropionic acid-trimethylsilyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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